REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]([CH:19]([CH3:25])[C:20](OCC)=[O:21])=[CH:13]2)([O-:9])=[O:8].O.[OH-].[Na+]>C1COCC1>[N+:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14]([CH:19]([CH3:25])[CH2:20][OH:21])=[CH:13]2)([O-:9])=[O:8] |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(C(=O)OCC)C
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Name
|
|
Quantity
|
5.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.66 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
After addition
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
was then filtered through a short plug of celite
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate/hexane=1/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |